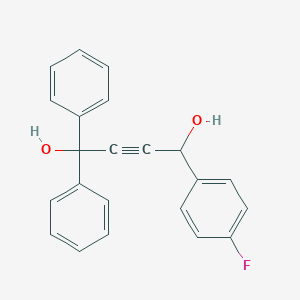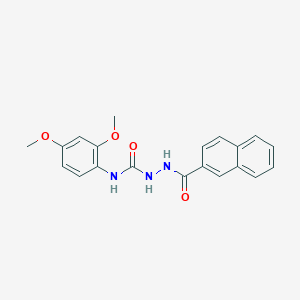
4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorophenyl)-1,1-diphenyl-2-butyne-1,4-diol, commonly known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EF24 belongs to a class of compounds known as curcumin analogs, which are structurally similar to curcumin, a compound found in turmeric that has been shown to have anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of EF24 is complex and not fully understood. EF24 has been shown to modulate various signaling pathways that are involved in cell growth, proliferation, and survival. EF24 has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. EF24 has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival. Additionally, EF24 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer and other diseases.
Biochemical and Physiological Effects:
EF24 has been shown to have a variety of biochemical and physiological effects. In cancer cells, EF24 has been shown to inhibit cell growth and induce apoptosis, a process of programmed cell death. EF24 has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In animal models of inflammation, EF24 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, EF24 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
EF24 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale experiments. EF24 has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential therapeutic applications. However, EF24 also has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Additionally, EF24 has limited solubility in water, which can make it difficult to administer in animal models.
未来方向
There are several future directions for research on EF24. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of focus is the optimization of EF24 for specific therapeutic applications, such as cancer or neurodegenerative disorders. Additionally, there is a need for more studies on the safety and toxicity of EF24, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more clinical trials to evaluate the efficacy of EF24 in humans.
合成方法
EF24 can be synthesized through a multi-step process that involves the reaction of various chemicals, including 4-fluorobenzaldehyde, benzene, and propargyl alcohol. The synthesis of EF24 is a complex process that requires specialized equipment and expertise. However, the availability of EF24 has increased in recent years due to the development of more efficient and cost-effective synthesis methods.
科学研究应用
EF24 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. EF24 has been shown to have potent anticancer activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. EF24 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of various diseases. Additionally, EF24 has been shown to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative disorders.
属性
IUPAC Name |
4-(4-fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FO2/c23-20-13-11-17(12-14-20)21(24)15-16-22(25,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21,24-25H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRWDFBGOHZLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=C(C=C2)F)O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1,1-diphenylbut-2-yne-1,4-diol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4937755.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4937764.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-dibenzo[b,d]furan-3-ylurea](/img/structure/B4937778.png)

![6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4937794.png)
![1,3-dimethoxy-2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B4937796.png)
![5-(3,4-dichlorophenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937810.png)

![ethyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B4937819.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]nicotinamide 1-oxide](/img/structure/B4937820.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B4937828.png)
![2-(4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}-1-piperazinyl)ethanol](/img/structure/B4937846.png)
![2-imino-5-(4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B4937854.png)
![N-(1-{[(2-methoxyethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-4-methylbenzamide](/img/structure/B4937858.png)